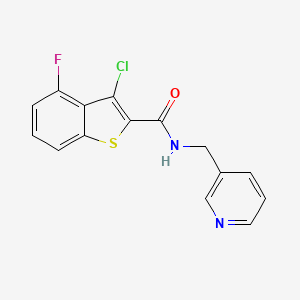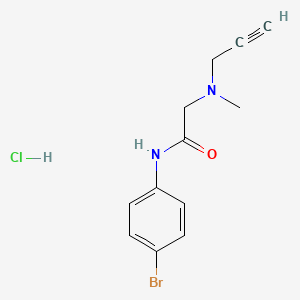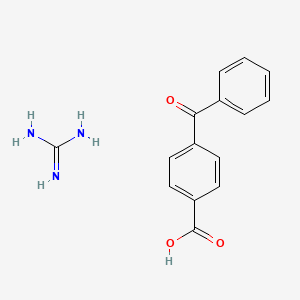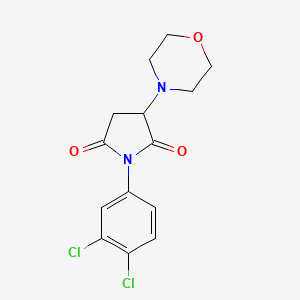![molecular formula C17H19NO5 B5113109 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5113109.png)
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research for its ability to block the β2-adrenergic receptor and inhibit the effects of epinephrine and norepinephrine.
作用机制
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene is a selective β2-adrenergic receptor antagonist, which means that it blocks the β2-adrenergic receptor and inhibits the effects of epinephrine and norepinephrine. The β2-adrenergic receptor is a G protein-coupled receptor that is activated by epinephrine and norepinephrine. Activation of the β2-adrenergic receptor leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which leads to various physiological effects. By blocking the β2-adrenergic receptor, 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene inhibits the production of cAMP and the activation of PKA.
Biochemical and Physiological Effects:
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and bronchial smooth muscle tone. It has also been shown to decrease glucose metabolism, lipid metabolism, and thermogenesis. These effects are consistent with the role of the β2-adrenergic receptor in these physiological processes.
实验室实验的优点和局限性
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which means that it specifically targets the β2-adrenergic receptor and does not affect other receptors. This makes it a useful tool for studying the role of the β2-adrenergic receptor in various physiological processes. However, 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has low solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
There are several future directions for research on 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene. One area of research is the role of the β2-adrenergic receptor in metabolic disorders such as obesity and diabetes. Another area of research is the development of more selective and potent β2-adrenergic receptor antagonists. Finally, the use of 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene in combination with other drugs may also be an area of future research.
合成方法
The synthesis of 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene involves the reaction of 1-methoxy-2-nitrobenzene with 4-(2-bromobutoxy)phenol in the presence of a palladium catalyst. The reaction yields 1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene, which can be purified by column chromatography. The purity of the compound can be confirmed by NMR and mass spectrometry.
科学研究应用
1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene has been widely used in scientific research to study the role of the β2-adrenergic receptor in various physiological processes. It has been used to investigate the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and bronchial smooth muscle tone. It has also been used to study the role of the β2-adrenergic receptor in glucose metabolism, lipid metabolism, and thermogenesis.
属性
IUPAC Name |
1-[4-(2-methoxyphenoxy)butoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-16-10-4-5-11-17(16)23-13-7-6-12-22-15-9-3-2-8-14(15)18(19)20/h2-5,8-11H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUVLBHVQKOITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5621146 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)
![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)


![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)
![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5113101.png)